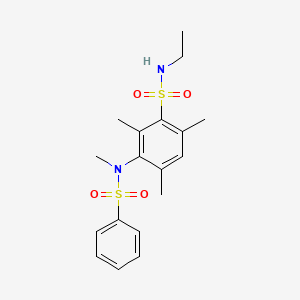

N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide

説明

特性

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-6-19-25(21,22)18-14(3)12-13(2)17(15(18)4)20(5)26(23,24)16-10-8-7-9-11-16/h7-12,19H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYGVXZFZWOXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C(=C1C)N(C)S(=O)(=O)C2=CC=CC=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. The process begins with the nitration of 2,4,6-trimethylbenzene to introduce nitro groups. This is followed by reduction to form the corresponding amine. The amine is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide. Finally, alkylation with ethyl iodide introduces the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide exhibit promising anticancer activities. For instance, related sulfonamide derivatives have shown efficacy in activating phospholipase C, which can lead to increased apoptosis in cancer cells. This mechanism is critical as it suggests a pathway for developing targeted cancer therapies that exploit calcium influx to induce cell death in malignancies .

Pharmacological Studies

The compound may also play a role in pharmacological research focused on vascular smooth muscle reactivity. Studies have demonstrated that similar sulfonamides can significantly enhance the reactivity of vascular smooth muscle in response to metabotropic receptors, indicating potential applications in cardiovascular therapeutics . The modulation of calcium signaling pathways by these compounds presents opportunities for developing treatments for hypertension and other vascular disorders.

Environmental Science

Bioremediation Applications

N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide has potential applications in bioremediation efforts aimed at degrading xenobiotic compounds. Research has shown that microbial strains engineered to express specific sulfonamide derivatives can effectively degrade harmful environmental pollutants such as phenolic compounds and bisphenol A . This capability is crucial for developing sustainable methods for cleaning contaminated environments.

Case Study 1: Anticancer Activity

A study investigating the effects of sulfonamide derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis through calcium-mediated pathways. The results indicated a significant reduction in cell viability at certain concentrations, highlighting their potential as therapeutic agents against specific types of cancer.

Case Study 2: Environmental Impact

In a bioremediation study, modified microbial strains were tested for their ability to degrade sulfonamide compounds in contaminated soil. The findings revealed that these strains could effectively reduce the concentration of harmful pollutants by up to 70% within a specified timeframe, showcasing the compound's utility in environmental cleanup efforts.

作用機序

The mechanism by which N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This can disrupt metabolic pathways and exert antimicrobial effects.

類似化合物との比較

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with structurally related sulfonamides:

Key Observations

The N-methylbenzenesulfonamido group introduces additional electron-withdrawing effects, which may stabilize negative charges in catalytic intermediates compared to sulfamerazine’s simpler sulfonamide .

Solubility and Bioavailability :

- The trifluoroethyl group in the benzoxazepin-containing analog enhances lipophilicity and metabolic stability, whereas the target compound’s ethyl and methyl groups may limit water solubility but improve membrane permeability.

Structural Complexity :

- SR-9243 exemplifies a high-complexity sulfonamide with a biphenyl system and bromine atom, suggesting applications in targeting hydrophobic protein domains (e.g., ATP-binding pockets in kinases). The target compound’s simpler structure may favor synthetic accessibility over such analogs.

Research Findings and Implications

- Catalytic Applications : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlight the role of directing groups in metal-catalyzed C–H functionalization. The target compound’s sulfonamide groups could similarly coordinate metals, though its steric bulk might limit reactivity compared to less hindered analogs.

- Biological Activity: Sulfamerazine’s antibacterial mechanism relies on its para-aminobenzenesulfonamide motif. The target compound lacks this amino group, suggesting divergent biological targets, possibly in eukaryotic systems (e.g., carbonic anhydrase inhibition).

Notes and Limitations

- Data Gaps : Direct studies on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Comparisons are inferred from structural analogs.

- Contradictions: While sulfamerazine’s amino group is critical for antibacterial activity , the target compound’s methylated sulfonamido group may redirect its mechanism entirely. Further experimental validation is required.

生物活性

N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of benzenesulfonamides, which are known for their diverse pharmacological effects, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, physiological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide can be represented as follows:

- Molecular Formula: C16H21N2O4S2

- Molecular Weight: 371.48 g/mol

This compound features a sulfonamide group, which is critical to its biological activity. The presence of multiple methyl groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Research indicates that sulfonamide derivatives can exert their biological effects through various mechanisms:

- Phospholipase C Activation : Some studies have demonstrated that related compounds can activate phospholipase C, leading to increased intracellular calcium levels. This mechanism is crucial for mediating smooth muscle contraction and vascular reactivity .

- Calcium Channel Interaction : Sulfonamides may interact with calcium channels, influencing vascular resistance and perfusion pressure. For instance, certain derivatives have shown to decrease coronary resistance in isolated heart models .

- Apoptosis Induction : The elevation of cytoplasmic calcium concentrations can also trigger apoptotic pathways. This dual effect—enhancing vascular reactivity while potentially inducing apoptosis—highlights the complexity of the biological responses elicited by these compounds .

Table 1: Summary of Biological Activities

Case Studies

- Vascular Reactivity Study : In a study involving isolated rat tail arteries, N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide was shown to significantly shift concentration-response curves to the left when tested with vasoconstrictors like phenylephrine and vasopressin. This suggests an enhanced sensitivity of vascular smooth muscle to these agents when exposed to the compound .

- Coronary Resistance Experiment : Another investigation utilized an isolated rat heart model to evaluate how this compound affects coronary resistance over time. Results indicated that it significantly reduced perfusion pressure compared to control conditions, implying a potential therapeutic application in conditions characterized by elevated vascular resistance .

Q & A

Q. How can researchers optimize the synthesis of N-ethyl-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:

- Temperature and Solvent Selection : Elevated temperatures (80–120°C) in aprotic solvents like DMF or THF enhance sulfonamide coupling efficiency .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) improve regioselectivity during sulfonylation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol removes byproducts . Data Consideration : Monitor reaction progress via TLC or HPLC, targeting >95% purity for biological assays .

Q. What analytical techniques are critical for structural characterization of this sulfonamide?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl/ethyl groups and sulfonamide linkages (e.g., δ 2.1–2.5 ppm for trimethyl groups; δ 3.3–3.7 ppm for N-ethyl) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 450.12) and detects fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the sulfonamide core .

Q. How can researchers screen this compound for initial biological activity?

Methodological Answer: Prioritize assays aligned with sulfonamide bioactivity:

- Enzyme Inhibition : Test against carbonic anhydrase or kinases using fluorometric assays (e.g., IC₅₀ determination) .

- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing potential .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer: Address discrepancies through:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (microsomal assays) .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites, which may explain reduced efficacy .

- Dosage Adjustment : Optimize dosing regimens using allometric scaling from rodent models .

Q. What strategies enable regioselective functionalization of the benzene-sulfonamide core?

Methodological Answer: Leverage directed ortho-metalation or protecting-group chemistry:

- Directed C-H Activation : Use Pd-catalyzed coupling to introduce substituents at the 3-position .

- Protecting Groups : Temporarily block reactive sites (e.g., sulfonamide NH with Boc groups) to prioritize functionalization at methyl or ethyl positions .

- Computational Modeling : DFT calculations predict electron density maps to guide site-specific reactions .

Q. How can researchers resolve spectral data contradictions (e.g., NMR vs. crystallography)?

Methodological Answer: Cross-validate using:

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer: Combine biochemical and biophysical approaches:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target enzymes .

- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular Dynamics Simulations : Model sulfonamide-enzyme interactions (e.g., hydrogen bonding with active-site residues) .

Methodological Challenges & Solutions

Q. How to design analogs with improved metabolic stability?

Methodological Answer: Focus on structural modifications:

- Fluorine Substitution : Replace methyl groups with CF₃ to block oxidative metabolism .

- Isosteric Replacements : Swap the ethyl group with cyclopropyl to reduce CYP450-mediated degradation .

- Prodrug Strategies : Mask the sulfonamide as a phosphate ester for targeted release .

Q. What process engineering strategies scale up synthesis without compromising purity?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfonylation steps .

- PAT Tools : In-line FTIR or Raman spectroscopy monitors reaction endpoints .

- Crystallization Optimization : Use anti-solvent addition (e.g., water) to enhance crystal habit and filtration rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。